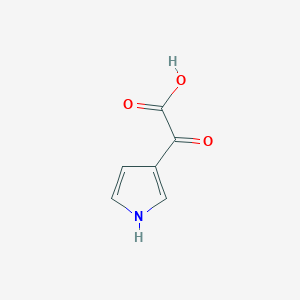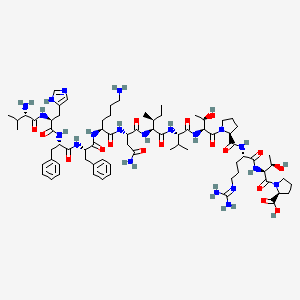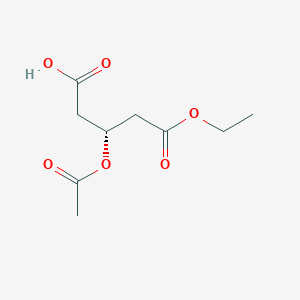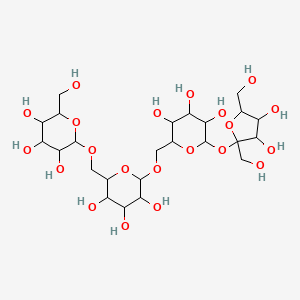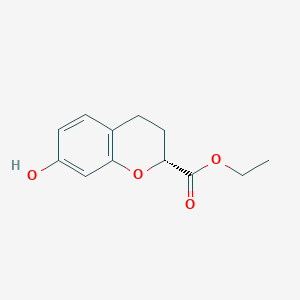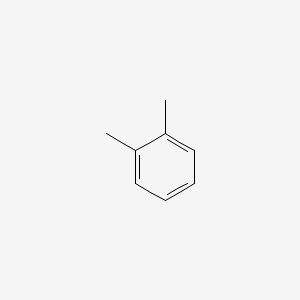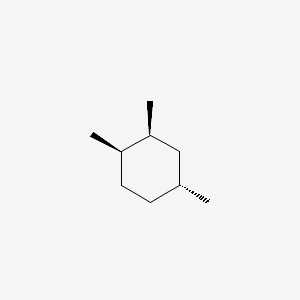
(1R,2S,4R)-1,2,4-trimethylcyclohexane
Vue d'ensemble
Description
(1R,2S,4R)-1,2,4-trimethylcyclohexane is a chiral organic compound with a cyclohexane ring substituted with three methyl groups at the 1, 2, and 4 positions The stereochemistry of the compound is specified by the (1R,2S,4R) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4R)-1,2,4-trimethylcyclohexane can be achieved through several synthetic routes. One common method involves the hydrogenation of (1R,2S,4R)-1,2,4-trimethylcyclohexene. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions of hydrogen gas at room temperature and atmospheric pressure.
Another synthetic route involves the Grignard reaction, where a Grignard reagent such as methylmagnesium bromide reacts with a suitable cyclohexanone derivative to form the desired product. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S,4R)-1,2,4-trimethylcyclohexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring. For example, bromination using bromine (Br2) in the presence of a catalyst like iron (Fe) can yield bromo derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in the presence of iron (Fe) as a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Bromo derivatives.
Applications De Recherche Scientifique
(1R,2S,4R)-1,2,4-trimethylcyclohexane has several scientific research applications across various fields:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions and asymmetric synthesis.
Biology: The compound is used in the development of chiral ligands for enantioselective catalysis, which is important in the synthesis of biologically active compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of (1R,2S,4R)-1,2,4-trimethylcyclohexane involves its interaction with specific molecular targets and pathways. In catalytic processes, the compound acts as a chiral ligand, coordinating with metal centers to form active catalytic complexes. These complexes facilitate enantioselective reactions by providing a chiral environment that favors the formation of one enantiomer over the other.
In biological systems, the compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards specific enzymes or receptors. The spatial arrangement of the methyl groups influences the compound’s ability to interact with active sites, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
(1R,2S,4R)-1,2,4-trimethylcyclohexane can be compared with other similar compounds, such as:
(1R,2S,4R)-1,2,4-trimethylcyclopentane: This compound has a similar structure but with a five-membered ring instead of a six-membered ring. The difference in ring size affects the compound’s chemical properties and reactivity.
(1R,2S,4R)-1,2,4-trimethylcycloheptane: This compound has a seven-membered ring, leading to different steric and electronic effects compared to the six-membered ring of this compound.
(1R,2S,4R)-1,2,4-trimethylcyclohexanol:
The uniqueness of this compound lies in its specific stereochemistry and the resulting effects on its chemical and biological properties. Its distinct spatial arrangement of methyl groups provides unique opportunities for research and application in various fields.
Propriétés
IUPAC Name |
(1R,2S,4R)-1,2,4-trimethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3/t7-,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJPCEVERINRSG-HLTSFMKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H](C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025625 | |
| Record name | (1alpha,2alpha,4beta)-1,2,4-trimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7667-58-5, 7667-60-9 | |
| Record name | (1alpha,2alpha,4beta)-1,2,4-trimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7667-60-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1142078.png)
